

Lerociclib (150 mg BID) Clinical Data Summary

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Compound Focus: Lerociclib

CAS No.: 1628256-23-4

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Parameter	Lerociclib + Fulvestrant (n=137)	Placebo + Fulvestrant (n=138)	Result
Progression-Free Survival (PFS)			
Investigator-assessed median PFS (months)	11.07	5.49	HR 0.451 (95% CI: 0.311-0.656); P=0.000016 [1]
BICR-assessed median PFS (months)	11.93	5.75	HR 0.353 (95% CI: 0.228-0.547); P=0.000002 [1]
Overall Survival (OS)			
Interim OS (data cut-off Dec 2022)	9 events (6.6%)	13 events (9.4%)	HR 0.630 (95% CI: 0.267-1.484); immature data [2]
Ad hoc OS (data cut-off Mar 2024)	32 events	43 events	HR 0.649 (95% CI: 0.410, 1.028); median OS not reached in either arm [2]
Tumor Response (Investigator-assessed)			

Parameter	Lerociclib + Fulvestrant (n=137)	Placebo + Fulvestrant (n=138)	Result
Objective Response Rate (ORR)	23.4%	8.7%	In patients with measurable disease: 26.9% vs 9.9% [1]
Complete Response (CR)	3 (2.2%)	0 (0%)	[1]
Disease Control Rate (DCR)	81.8%	71.0%	[1]
Clinical Benefit Rate (CBR)	48.2%	24.6%	[1]
Common Treatment-Emergent Adverse Events (TEAEs)			
Neutropenia (Any Grade)	90.5%	4.3%	[3]
Grade 3/4 Neutropenia	46.7%	0%	(Grade 3: 41.6%; Grade 4: 5.1%) [3]
Leukopenia (Any Grade)	86.9%	6.5%	[3]
Diarrhea (Any Grade)	19.7%	3.6%	No Grade 3/4 diarrhea reported [3]
Anemia (Any Grade)	34.3%	10.1%	[4]
Discontinuation due to AEs	0.7%	0%	[3]

Experimental Protocol & Key Methodologies

For researchers aiming to replicate or build upon the clinical trial findings, here are the core methodologies from the LEONARDA-1 study.

1. Clinical Trial Design (Phase III)

- **Study Identifier:** NCT05054751 [1]
- **Design:** Randomized, double-blind, placebo-controlled trial [1]
- **Patient Population:** 275 adult patients with HR+/HER2- locally advanced or metastatic breast cancer whose disease had relapsed or progressed on prior endocrine therapy. Patients were allowed one prior line of chemotherapy for metastatic disease [1] [3]
- **Randomization:** 1:1 ratio to either **lerociclib** plus fulvestrant or placebo plus fulvestrant [1]

2. Dosing and Administration

- **Lerociclib/Placebo:** 150 mg administered orally, twice daily (BID), continuously from day 1 to day 28 of a 28-day cycle [1] [3]. The drug was taken with food [4]
- **Fulvestrant:** 500 mg administered intramuscularly on day 1 of each cycle, with an additional loading dose on day 15 of cycle 1 [1] [4]
- **Pre/perimenopausal patients:** Also received goserelin [3]

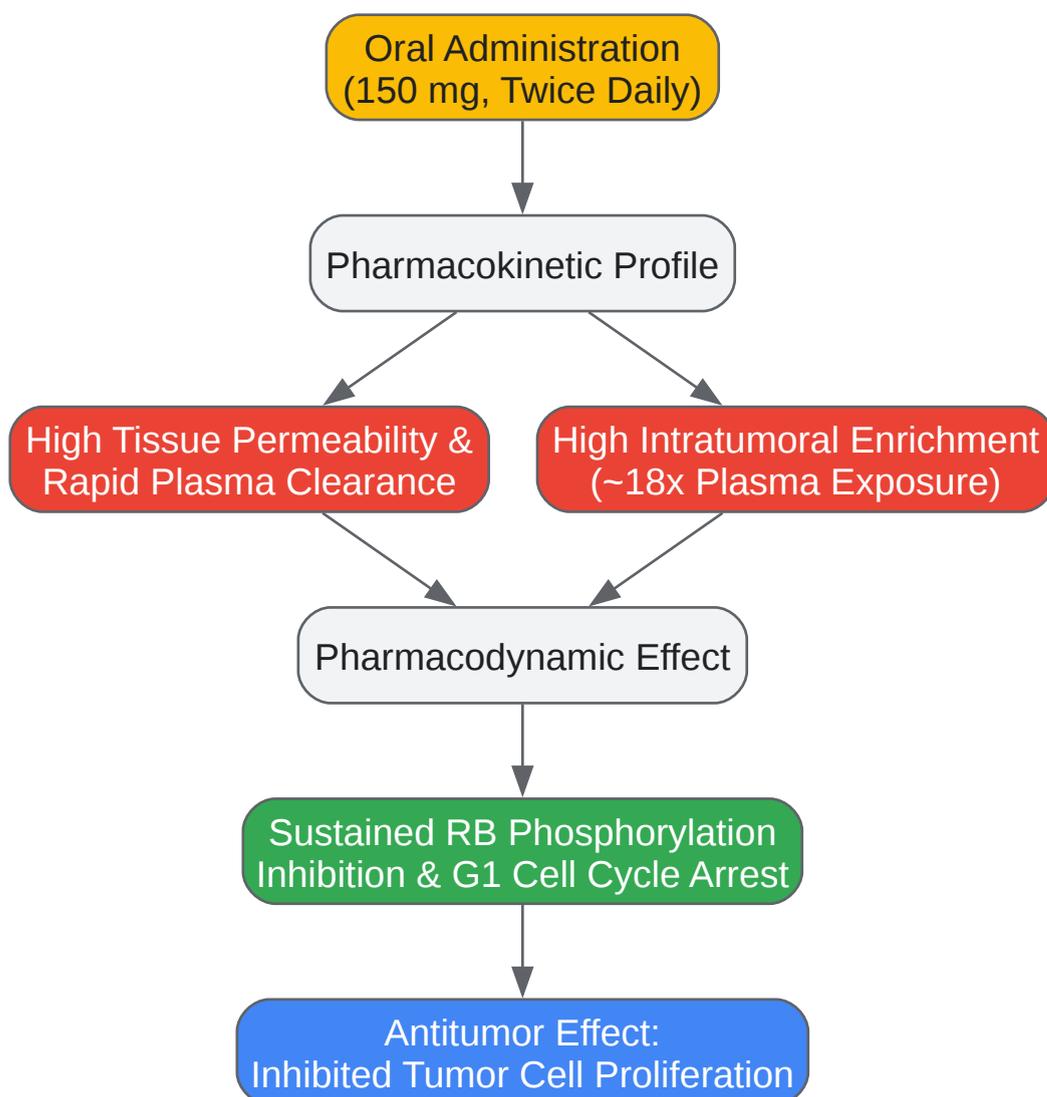
3. Endpoint Assessment Methodologies

- **Primary Endpoint:** Progression-Free Survival (PFS) assessed by investigators according to RECIST v1.1 [3]
- **Key Secondary Endpoints:**
 - PFS assessed by Blinded Independent Central Review (BICR) using RECIST v1.1 [1] [3]
 - Objective Response Rate (ORR) and Disease Control Rate (DCR) based on confirmed responses [1]
 - Overall Survival (OS) [1]
 - Safety and tolerability (monitoring of adverse events, laboratory parameters, etc.) [1]
 - Pharmacokinetic (PK) profiling [1]

Mechanism of Action and Pharmacokinetic Rationale

Lerociclib's twice-daily, continuous dosing regimen is supported by its unique pharmacokinetic (PK) and pharmacodynamic (PD) profile, which differs from earlier CDK4/6 inhibitors.

The following diagram illustrates the drug's journey from administration to its core antitumor effect, highlighting the properties that enable continuous dosing.



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Key PK/PD Characteristics Supporting the Dosing Regimen:

- **High Selectivity:** **Lerociclib** is a highly selective oral CDK4/6 inhibitor with low half-maximal inhibitory concentration (IC50) for CDK4/cyclin D1 and CDK6/cyclin D3, leading to potent target inhibition [1] [5]
- **Favorable Tissue Distribution:** It has a large apparent volume of distribution and demonstrates high tumor tissue penetration. Tumor exposure is approximately 18 times higher than plasma exposure, and intratumoral concentrations remain high even when plasma levels drop [5]. This ensures continuous target suppression at the disease site
- **Rapid Clearance:** The drug exhibits rapid plasma clearance with repeated daily dosing, which helps reduce sustained bone marrow exposure and mitigates the risk of cumulative hematologic toxicity, thereby supporting a continuous dosing schedule without the need for treatment breaks [5]

Safety and Tolerability Profile

The management of adverse events is crucial for maintaining the continuous dosing schedule.

- **Hematologic Toxicity:** The most common TEAEs were neutropenia and leukopenia. **Grade 3/4 neutropenia** occurred in 46.7% of patients, but the incidence of **Grade 4 neutropenia was low (5.1%)**, and **no febrile neutropenia** was reported. These events were manageable and rarely led to treatment discontinuation (0.7%) [1] [2] [3]
- **Gastrointestinal Toxicity:** In contrast to some other CDK4/6 inhibitors, **lerociclib** showed a low incidence of GI adverse events. Diarrhea occurred in 19.7% of patients (all Grade 1/2), with no reported Grade 3/4 events [1] [3]
- **Other Toxicities:** The incidence of venous thromboembolism (VTE), QTc prolongation, and hepatotoxicity was low and comparable to the placebo arm, contributing to its differentiated safety profile [1] [2]

Conclusion and Research Implications

The data from the LEONARDA-1 trial establishes the 150 mg twice-daily continuous dosing of **lerociclib** combined with fulvestrant as an effective and well-tolerated regimen for HR+/HER2- advanced breast cancer patients who have progressed on prior endocrine therapy [1]. Its approval in China for this setting and for first-line use with an aromatase inhibitor provides a new therapeutic option [5] [6].

For drug development professionals, **lerociclib** exemplifies how optimized PK/PD properties—specifically high intratumoral enrichment and rapid plasma clearance—can enable a continuous dosing schedule that maintains efficacy while improving tolerability. This profile is particularly relevant for designing future trials in other cancer types or combination therapy strategies.

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